molecular formula C15H24N2O2S B1424797 N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220017-67-3

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424797
CAS No.: 1220017-67-3
M. Wt: 296.4 g/mol
InChI Key: QHKFJSOJQBUNHC-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a substituted benzene-1,3-diamine derivative characterized by three key functional groups:

  • Ethyl group: A smaller alkyl substituent also at N1, contributing to moderate hydrophobicity and influencing electronic effects.

This compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., polymer precursors).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-(methylsulfonyl)-1,3-benzenediamine with cyclohexyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogue 1: N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine ()

Property Target Compound N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine
Substituent Positions 1,3-benzenediamine with N1, C4 substituents 1,4-benzenediamine with N1, N4 substituents
Electron Effects Methylsulfonyl (C4) is electron-withdrawing Phenyl (N4) is electron-withdrawing (resonance)
Polarity Higher (due to sulfonyl group) Lower (phenyl and cyclohexyl are hydrophobic)
Potential Applications Enzyme inhibition, polymer precursors Antioxidants (e.g., rubber stabilizers)

Key Insight : The para-methylsulfonyl group in the target compound enhances polarity and reactivity compared to the phenyl group in the 1,4-diamine analogue, which prioritizes steric stabilization .

Key Analogue 2: Bis-ethylated Polyamine Analogues ()

Property Target Compound N1,N12-bis(ethyl)spermine (BESPM)
Core Structure Benzenediamine Polyamine (spermine backbone)
Key Substituents Ethyl, cyclohexyl, methylsulfonyl Ethyl groups at terminal amines
Mechanistic Impact Potential enzyme modulation via sulfonyl Depletes polyamine pools via SSAT induction
Cellular Effects Unclear (theoretical membrane interaction) Growth inhibition in melanoma cells

Key Insight : Ethyl groups in both compounds may enhance cellular uptake, but the target’s methylsulfonyl group could introduce unique binding interactions absent in polyamine analogues .

Polymer-Relevant Substituent Effects ()

Key Analogue 3: 1,3-Benzenediamine-Based Polymers

Property Target Compound Polymer with 1,3-benzenediamine and methylsulfonyl
Molecular Complexity Monomeric Polymeric (e.g., copolymer with trifluoromethyl groups)
Functional Group Role Reactive amine sites available Methylsulfonyl may enhance thermal stability
Applications Small-molecule therapeutics High-performance polymers (e.g., heat resistance)

Key Insight: The monomeric form of the target compound allows for precise chemical modifications, whereas its polymeric analogues leverage methylsulfonyl groups for material durability .

Research Findings and Implications

  • Electronic Modulation : The methylsulfonyl group’s electron-withdrawing nature may enhance interactions with biological targets (e.g., enzymes) or improve solubility in polar solvents compared to analogues lacking such groups .

Biological Activity

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C₁₅H₂₄N₂O₂S. This compound features a cyclohexyl and ethyl group attached to a 1,3-benzenediamine core, along with a methylsulfonyl substituent at the para position. It is categorized as an aromatic amine and has garnered interest for its potential applications in pharmaceuticals and materials science. However, comprehensive studies on its biological activity remain limited.

  • Molecular Formula: C₁₅H₂₄N₂O₂S
  • CAS Number: 1220017-67-3
  • Molecular Weight: 296.43 g/mol
  • Classification: Irritant

Biological Activity Overview

Interaction Studies

Initial findings suggest that this compound may exhibit binding affinity with several biological targets. However, further research is necessary to elucidate these interactions and their implications for drug design and therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their known biological activities:

Compound NameStructure FeaturesBiological Activity
4-Amino-N,N-diethylbenzenesulfonamideDiethyl group instead of cyclohexylAntimicrobial
N,N-Dimethyl-4-methylsulfonylanilineDimethyl substitution on the amineAnticancer
4-MethylsulfonylanilineLacks the cyclohexyl and ethyl groupsAnti-inflammatory

This comparison highlights that while this compound has unique structural attributes, its biological activity remains to be fully characterized.

Potential Applications

Researchers are exploring various applications for this compound in fields such as:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new therapeutic agents.
  • Materials Science: Its properties may allow for innovative uses in material formulations.

Properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-17(12-7-5-4-6-8-12)13-9-10-15(14(16)11-13)20(2,18)19/h9-12H,3-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKFJSOJQBUNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

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